Wistariasaponin

Description

Significance of Wistariasaponin in Contemporary Natural Product Research

Wistariasaponins are of considerable interest to the scientific community due to their unique chemical architectures and the biological properties they may possess. cymitquimica.comtargetmol.com Natural products have historically been a vital source of new medicines, and saponins (B1172615), in particular, have demonstrated a wide range of biological activities, including anti-inflammatory and antitumor effects. researchgate.net The investigation of wistariasaponins contributes to the broader effort to discover novel bioactive compounds from natural sources. scispace.comtjnpr.org

Research into these compounds has led to the isolation and characterization of several new chemical entities. jst.go.jpnih.gov For instance, studies on Wisteria brachybotrys and Wisteria sinensis have resulted in the identification of multiple wistariasaponins, such as wistariasaponins A, B1, B2, C, D, and G. jst.go.jpnih.govmdpi.com Each new discovery adds to the growing library of natural products and provides new molecular scaffolds for potential therapeutic development. The exploration of these compounds is a key aspect of contemporary natural product research. scispace.com

Scope and Objectives of this compound Academic Inquiry

The academic inquiry into wistariasaponins is multifaceted, with several key objectives guiding the research. A primary goal is the isolation and structural elucidation of new this compound compounds. nih.govresearchgate.net This involves sophisticated analytical techniques to determine the precise arrangement of atoms within these complex molecules.

Another major objective is the investigation of the biological activities of these isolated compounds. mdpi.comontosight.ai Researchers often screen wistariasaponins for various effects, such as cytotoxic activity against cancer cell lines. nih.govmdpi.com For example, some wistariasaponins have been tested for their inhibitory effects on Epstein-Barr virus activation, which is a preliminary screening method for potential anti-tumor promoting activities. jst.go.jpnih.gov

Furthermore, academic research aims to understand the structure-activity relationships of wistariasaponins. By comparing the biological activities of different wistariasaponins with their varying chemical structures, scientists can identify the specific molecular features responsible for their effects. mdpi.commdpi.com This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents.

The chemical synthesis of wistariasaponins and their analogues is also a significant area of academic focus. mdpi.com The total synthesis of these complex natural products is a challenging endeavor that pushes the boundaries of modern organic chemistry. Successful synthesis not only confirms the elucidated structure but also provides a means to produce larger quantities of the compound for further biological evaluation and allows for the creation of novel derivatives with potentially improved properties. mdpi.com

Evolution of Research Paradigms for Complex Glycosides in Academic Contexts

The study of complex glycosides like wistariasaponins has been profoundly influenced by advancements in analytical and synthetic methodologies. Historically, the structural determination of such molecules was a laborious process. However, the advent of modern spectroscopic techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), has revolutionized the field. researchgate.net These powerful tools allow for the detailed and rapid characterization of intricate molecular architectures. researchgate.net

The approaches to isolating these compounds have also evolved. Traditional methods are being supplemented by more efficient techniques like high-speed counter-current chromatography (HSCCC), which has proven effective in the separation of saponins. researchgate.net

In the realm of synthesis, new strategies are continually being developed to tackle the challenges posed by the construction of complex glycosidic linkages. chemistryviews.org For example, stepwise glycosylation strategies are often employed to control the stereochemistry of these connections, which is critical for the biological activity of the final molecule. mdpi.com The development of novel catalysts and synthetic methodologies provides access to previously unattainable glycoside structures. chemistryviews.org

Furthermore, computational methods are increasingly being integrated into the study of complex glycosides. nih.gov Molecular modeling and quantum chemistry calculations can provide insights into the conformational preferences and potential interactions of these molecules with biological targets, aiding in the understanding of their mechanism of action. mdpi.comnih.gov This synergy between experimental and computational approaches represents a modern paradigm in natural product research. nih.gov

Detailed Research Findings

The following tables summarize key information regarding various identified wistariasaponins and their structural features.

Table 1: Selected Wistariasaponins and their Plant Sources

| This compound | Plant Source | Reference |

|---|---|---|

| This compound A | Wistaria brachybotrys | jst.go.jp |

| This compound B1 | Wistaria brachybotrys | jst.go.jp |

| This compound B2 | Wistaria brachybotrys | jst.go.jpnih.gov |

| This compound C | Wistaria brachybotrys | jst.go.jp |

| This compound D | Wistaria brachybotrys | nih.govontosight.aichemblink.com |

| This compound G | Wistaria brachybotrys | nih.govechemi.com |

| Novel oleanane (B1240867) derivatives | Wisteria floribunda | researchgate.net |

Table 2: Chemical Properties of Selected Wistariasaponins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |

|---|---|---|---|---|

| This compound A | Not explicitly stated | Not explicitly stated | Aglycone: Wistariasapogenol A | jst.go.jp |

| This compound B1 | Not explicitly stated | Not explicitly stated | Aglycone: Wistariasapogenol B | jst.go.jp |

| This compound B2 | C48H78O19 | Not explicitly stated | Aglycone: Wistariasapogenol B | jst.go.jpnih.gov |

| This compound C | Not explicitly stated | Not explicitly stated | Aglycone: Soyasapogenol B | jst.go.jp |

| This compound D | C57H90O26 | 1191.32 | Aglycone: 23-hydroxy-22-oxoolean-12-en-3-yl | ontosight.ai |

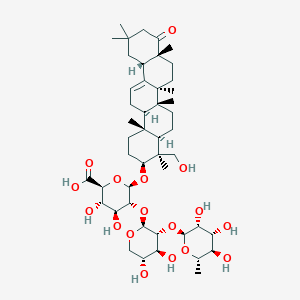

Properties

CAS No. |

136033-54-0 |

|---|---|

Molecular Formula |

C47H74O17 |

Molecular Weight |

911.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-26,28-37,39-41,48-49,51-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 |

InChI Key |

ZNWGBWWXJAYIOM-HMAPMRIXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O |

Synonyms |

wistaria-saponin D wistariasaponin D |

Origin of Product |

United States |

Origin and Biosynthesis of Wistariasaponin

Ethnopharmacological Context and Traditional Use Implications for Wistariasaponin Research

Plants from the Astragalus genus, which belongs to the same Leguminosae family as Wisteria, have a long history of use in traditional medicine, particularly in China, for treating inflammation. frontiersin.orgistanbul.edu.tr Many species of this family are known to produce triterpenoid (B12794562) saponins (B1172615), which are often the main active compounds. frontiersin.orgistanbul.edu.tr While specific traditional uses of Wisteria species that directly led to the investigation of wistariasaponins are not extensively documented in the provided results, the general use of related leguminous plants for their medicinal properties provides a context for the scientific exploration of their chemical constituents. The investigation into saponins from plants like Wisteria brachybotrys included screening for biological activities, suggesting that the research was driven by the search for novel therapeutic agents from natural sources. jst.go.jpnih.govnih.gov

Botanical Sources and Distribution of this compound

Wistariasaponins have been primarily isolated from various species within the Wisteria genus (Family: Leguminosae). Research has identified these compounds in the knots, vines, and roots of these plants. More recently, related compounds have been identified in other genera of the Leguminosae family.

Several specific Wistariasaponins and related compounds have been isolated from the following botanical sources:

Wisteria brachybotrys (Silky Wisteria): A significant number of wistariasaponins, including A, B1, B2, C, D, G, YC1, and YC2, have been isolated from the knots and vines of this species. jst.go.jpnih.govglycoscience.ruglycoscience.ru

Wisteria floribunda (Japanese Wisteria): Oleanane-type saponins, structurally related to wistariasaponins, have been extracted from the roots of the "macrobotrys" and "rosea" cultivars. researchgate.net

Zornia brasiliensis: A compound putatively identified as this compound A was characterized in this species, which also belongs to the Leguminosae family. mdpi.com

Table 1: Selected Wistariasaponins and Their Botanical Sources

| Saponin (B1150181) Name | Botanical Source | Plant Part | Reference |

|---|---|---|---|

| This compound A | Wisteria brachybotrys | Knots | jst.go.jp |

| This compound B1 | Wisteria brachybotrys | Knots | jst.go.jp |

| This compound B2 | Wisteria brachybotrys | Knots | jst.go.jp |

| This compound C | Wisteria brachybotrys | Knots | jst.go.jp |

| This compound D | Wisteria brachybotrys | Knots | nih.gov |

| This compound G | Wisteria brachybotrys | Knots | nih.gov |

| This compound YC1 | Wisteria brachybotrys | Vines | glycoscience.ru |

| This compound YC2 | Wisteria brachybotrys | Vines | glycoscience.ru |

| Oleanane-type Saponins | Wisteria floribunda | Roots | researchgate.net |

Precursor Molecules and Early Stages of Saponin Biosynthesis

Saponins are synthesized via the isoprenoid pathway. nih.gov The initial stages involve the assembly of a 30-carbon precursor, which is then cyclized to form the basic skeleton of the aglycone.

The biosynthesis of saponins begins with acetyl-CoA. nih.govresearchgate.net Through the cytosolic mevalonate (B85504) (MVA) pathway, acetyl-CoA is converted into the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These are the universal precursors for all isoprenoids.

The key steps in the MVA pathway leading to the saponin precursor are:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.org

A third acetyl-CoA molecule is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org

HMG-CoA is reduced to form mevalonate. wikipedia.org

Mevalonate is then converted through a series of reactions into IPP and DMAPP. frontiersin.org

These five-carbon units are sequentially condensed to form the 30-carbon hydrocarbon, squalene (B77637). researchgate.net

Finally, squalene is oxidized by the enzyme squalene epoxidase to yield 2,3-oxidosqualene (B107256). researchgate.net

In higher plants, an alternative pathway, the methylerythritol 4-phosphate (MEP) pathway, also produces IPP and DMAPP, but it operates within the plastids. wikipedia.org The MVA pathway, operating in the cytosol, is the primary source of precursors for cytosolic isoprenoids like triterpenoid and steroidal saponins. wikipedia.orgmdpi.com

The cyclization of the linear 2,3-oxidosqualene molecule is the first committed and a critical branching point in the biosynthesis of both triterpenoids and sterols. mdpi.compnas.org This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also called triterpene synthases. researchgate.netresearchgate.net The specific type of OSC determines the structure of the resulting polycyclic skeleton, leading to the vast diversity of triterpenoids and sterols found in nature. nih.govresearchgate.net

For the synthesis of triterpenoid saponins, such as the oleanane-type wistariasaponins, 2,3-oxidosqualene is cyclized by a specific OSC to form a pentacyclic triterpene skeleton. nih.govnih.gov One of the most common products of this cyclization is β-amyrin, which is the precursor for the oleanane (B1240867) class of triterpenoids. nih.govpnas.org The enzyme responsible for this specific reaction is β-amyrin synthase (bAS). researchgate.netoup.com Once the β-amyrin aglycone is formed, it undergoes a series of subsequent modifications, including oxidation and glycosylation, catalyzed by enzymes like cytochrome P450s and UDP-dependent glycosyltransferases, to produce the final saponin structure. nih.govfrontiersin.orgresearchgate.net

The biosynthetic pathway for steroidal saponins diverges from the triterpenoid pathway at the cyclization step. nih.gov In this case, 2,3-oxidosqualene is cyclized by a different OSC, cycloartenol (B190886) synthase (CAS), to produce cycloartenol. nih.govpnas.orgoup.com Cycloartenol is the dedicated precursor for the biosynthesis of most plant sterols (phytosterols). nih.gov From cycloartenol, a series of enzymatic reactions leads to the formation of cholesterol. nih.gov Cholesterol then serves as the backbone precursor for the synthesis of steroidal saponins, which involves a series of oxygenations and glycosylations to form the final spirostanol (B12661974) or furostanol structures. nih.govmdpi.com

Table 2: Key Enzymes in the Early Biosynthesis of Saponin Aglycones

| Enzyme | Pathway Step | Precursor | Product | Saponin Class | Reference |

|---|---|---|---|---|---|

| Squalene Epoxidase | Oxidation | Squalene | 2,3-Oxidosqualene | Triterpenoid & Steroidal | researchgate.net |

| β-Amyrin Synthase (bAS) | Cyclization | 2,3-Oxidosqualene | β-Amyrin | Triterpenoid | researchgate.netoup.com |

| Cycloartenol Synthase (CAS) | Cyclization | 2,3-Oxidosqualene | Cycloartenol | Steroidal (via sterols) | nih.govoup.com |

Cyclization of 2,3-Oxidosqualene by Oxidosqualene Cyclases (OSCs)

Enzymatic Pathways in this compound Biosynthesis

The formation of this compound is a multi-step process involving the sequential action of several key enzyme classes. mdpi.com The journey begins with the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, which is then elaborately decorated through oxidation and glycosylation to yield the final saponin structure. nih.govnih.gov

Following the initial formation of the triterpene backbone, such as β-amyrin, a series of oxidative modifications are catalyzed by Cytochrome P450 monooxygenases (P450s). frontiersin.org These enzymes are crucial for creating the structural diversity of saponin aglycones (sapogenins) by introducing hydroxyl groups and other functionalities at specific carbon positions. frontiersin.org This functionalization is a critical determinant of the final biological activity of the saponin.

P450s represent one of the largest and most diverse superfamilies of enzymes in plants and are key players in the biosynthesis of specialized metabolites. frontiersin.org In the context of triterpenoid saponin biosynthesis, several P450 subfamilies have been identified as being particularly important. Research on related oleanane-type saponins in other plants, particularly within the legume family (Fabaceae) to which Wisteria belongs, provides significant insights. The CYP716, CYP72A, and CYP93E families are frequently implicated in the oxidative tailoring of the oleanane skeleton. mdpi.comfrontiersin.orgnih.gov

CYP716 Family: Members of this family are known to catalyze multi-step oxidation reactions. For instance, CYP716A12 in the model legume Medicago truncatula is responsible for the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, a key step in the formation of hemolytic saponins. nih.gov

CYP72A Family: This subfamily is also heavily involved in oleanane-derived saponin biosynthesis. frontiersin.org For example, the CYP72A61 enzyme in soybean and its ortholog in M. truncatula contribute to the diversification of triterpenoids. mdpi.com

CYP93E Family: This family is noted for its role in C-24 hydroxylation of the β-amyrin backbone in legumes, a modification that leads to the production of non-hemolytic soyasaponins. frontiersin.org

While the specific P450 enzymes that decorate the this compound aglycone have yet to be definitively characterized, it is highly probable that they belong to these conserved P450 families that are functionally specialized for triterpenoid modification in legumes.

| P450 Subfamily | General Function in Oleanane Saponin Biosynthesis | Example Reaction | Plant Example |

| CYP716A | C-28 oxidation of the triterpene skeleton. nih.gov | β-amyrin → Oleanolic acid | Medicago truncatula nih.gov |

| CYP72A | Diversification of triterpenoid structures. frontiersin.org | Oxidation at various positions of the oleanane core. | Glycine max (Soybean) mdpi.com |

| CYP93E | C-24 hydroxylation of the triterpene skeleton. frontiersin.org | β-amyrin → 24-hydroxy-β-amyrin | Glycine max (Soybean) frontiersin.org |

The final and most significant step in generating the vast diversity of saponins is glycosylation, a reaction catalyzed by Uridine Diphosphate-dependent Glycosyltransferases (UGTs). frontiersin.org These enzymes transfer sugar moieties, such as glucose, xylose, and rhamnose, from an activated UDP-sugar donor to the sapogenin aglycone. nih.govnih.gov This process not only increases the water solubility and stability of the molecule but is also critical for its biological functions. mdpi.com

The attachment of sugar chains can occur at various positions on the aglycone, most commonly at the C3 and C28 positions of oleanane-type saponins. nih.govmdpi.com The number, type, and linkage of these sugars create an enormous array of different saponin molecules. mdpi.com Plant genomes typically contain large families of UGT genes, allowing for this extensive chemical diversification. nih.gov

In saponin biosynthesis, several UGT families are known to be involved:

UGT71 Family : Members of this family often initiate glycosylation, for example, at the C3 position of the aglycone. mdpi.com

UGT73 Family : This family contains enzymes that can add further sugars to the initial glucose moiety, elongating the sugar chain. mdpi.com

UGT74 Family : Enzymes in this family have also been shown to participate in the glycosylation of saponin precursors. mdpi.com

UGT91 Family : This family is also a key participant in the glycosylation steps of saponin biosynthesis. nih.gov

Studies on Panax notoginseng have characterized multiple UGTs that catalyze glycosylation at different positions on the ginsenoside aglycone. nih.gov Similarly, research into platycodin biosynthesis in Platycodon grandiflorus identified a specific UGT responsible for glycosylating the C3 position of the sapogenin. nih.gov Given the complex sugar chains found on Wistariasaponins, it is certain that a specific cohort of UGTs from these families is responsible for their assembly in Wisteria. researchgate.net

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly controlled process, regulated at the genetic level. The expression of the necessary biosynthetic genes is coordinated, often responding to developmental cues and environmental stresses. mdpi.com

The production of triterpenoid saponins like this compound relies on the coordinated action of several large gene families. Transcriptome analyses in various saponin-producing plants have been instrumental in identifying candidate genes. nih.gov The primary gene families involved are:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step, cyclizing 2,3-oxidosqualene into the diverse triterpene skeletons. The β-amyrin synthase (bAS) gene is a key member of this family for the biosynthesis of oleanane-type saponins. mdpi.comnih.gov

Cytochrome P450 Monooxygenases (P450s): As detailed previously, this massive gene superfamily provides the enzymes for the oxidative decoration of the aglycone. nih.govresearchgate.net

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs): This superfamily encodes the enzymes responsible for the final glycosylation steps. nih.govresearchgate.net

In a study on Gleditsia sinensis, another member of the Fabaceae family, transcriptome analysis identified 84 candidate genes potentially involved in saponin biosynthesis, including numerous members of the P450 and UGT families. nih.gov This highlights that the capacity to produce complex saponins is encoded by a substantial number of genes within these key families. Often, genes for a specific metabolic pathway are physically clustered together in the genome, which facilitates their co-regulation. researchgate.net

| Enzyme/Gene Family | Function in Triterpenoid Saponin Biosynthesis |

| Oxidosqualene Cyclases (OSCs) | Formation of the basic carbon skeleton (e.g., β-amyrin) from 2,3-oxidosqualene. nih.gov |

| Cytochrome P450s (P450s) | Oxidative modification (e.g., hydroxylation, carboxylation) of the aglycone. frontiersin.org |

| UDP-Glycosyltransferases (UGTs) | Attachment of sugar moieties to the aglycone to form the final saponin. mdpi.com |

The expression of biosynthetic genes is controlled by regulatory proteins known as transcription factors (TFs). oup.com These TFs bind to specific regions in the promoters of the biosynthetic genes, activating or repressing their transcription. scielo.br Several TF families, including the bHLH (basic Helix-Loop-Helix), MYB, WRKY, and AP2/ERF (APETALA2/Ethylene Response Factor) families, have been identified as key regulators of triterpenoid saponin biosynthesis. mdpi.com

In Medicago truncatula, the bHLH transcription factors TSAR1 and TSAR2 are positive regulators of saponin biosynthesis. Overexpression of these TFs leads to a significant increase in the accumulation of triterpenoid saponins. mdpi.comscielo.br

In Panax ginseng, the NAC transcription factor PgNAC72 was found to activate the expression of a key biosynthetic enzyme, leading to enhanced ginsenoside production. nih.gov

This regulatory control makes TFs powerful targets for metabolic engineering. By overexpressing a positive regulatory TF or silencing a negative one, it is possible to modulate the entire biosynthetic pathway and enhance the production of desired compounds like this compound. frontiersin.orgoup.com This approach, known as transcription factor engineering, is a promising strategy for increasing the yield of valuable natural products in plants or for producing them in microbial hosts. oup.comscielo.br

Advanced Methodologies for Wistariasaponin Study

Isolation and Purification Strategies for Wistariasaponin

The successful isolation of this compound from plant matrices hinges on a multi-step strategy involving initial extraction to liberate the compound from the plant material, followed by chromatographic techniques to separate it from other co-extracted substances. The choice of method is critical and is influenced by the physicochemical properties of the target saponin (B1150181).

Solvent extraction is a foundational step in isolating natural products. The selection of the solvent and the extraction conditions are paramount for selectively and efficiently extracting saponins (B1172615) while minimizing the co-extraction of undesirable compounds like chlorophyll (B73375) and lipids. miamioh.eduresearchgate.net

Cold extraction, particularly using a binary solvent system of ethanol (B145695) and water, is a widely used technique for thermosensitive compounds like many saponins. This method involves soaking the plant material in a chilled ethanol-water mixture for an extended period. ijcmas.comrootsciences.com

The primary advantage of using sub-zero temperatures (typically between -20°C and -40°C) is the selective extraction of target compounds. rootsciences.com While cannabinoids and terpenes are readily soluble in cold ethanol, this low temperature prevents less desirable, non-polar compounds such as plant waxes and chlorophyll from dissolving into the solvent, resulting in a cleaner initial extract. rootsciences.comlabsup.net The use of ethanol-water mixtures is more effective than pure ethanol, as the combination creates a more polar solvent system, which can enhance the extraction efficiency of phenolic and saponin compounds. researchgate.net The process typically involves mixing the powdered plant material with the chilled solvent, followed by agitation to ensure thorough contact. rootsciences.com Subsequent filtration or centrifugation separates the solid biomass from the saponin-rich liquid extract. rootsciences.com

Table 1: Parameters in Cold Ethanol Extraction

| Parameter | Description | Typical Range/Value | Rationale |

| Temperature | The temperature at which the ethanol solvent is maintained during extraction. | -20°C to -40°C rootsciences.com | Minimizes extraction of undesirable compounds like waxes and chlorophyll; preserves temperature-sensitive molecules. rootsciences.combuffaloextracts.com |

| Solvent Composition | The ratio of ethanol to water in the extraction solvent. | 70% ethanol is often effective. researchgate.netgoogle.com | A binary solvent system is more polar than absolute ethanol, potentially increasing the extraction yield of saponins. researchgate.net |

| Solvent-to-Biomass Ratio | The ratio of the volume of solvent to the weight of the plant material. | 4:1 to 10:1 rootsciences.com | Ensures sufficient solvent to fully immerse and extract the compounds from the plant material. |

| Extraction Time | The duration the plant material is in contact with the solvent. | 48 hours or as determined by kinetics. ijcmas.com | Allows for the slow diffusion of target molecules from the plant matrix into the cold solvent. |

Microwave-Assisted Extraction (MAE) is a modern and highly efficient technique that utilizes microwave energy to heat the solvents and plant tissue, accelerating the extraction process. nih.govresearchgate.net This method offers significant advantages over conventional techniques, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. nih.govnih.gov

The mechanism involves the direct interaction of microwaves with polar molecules in the solvent and plant material, causing rapid heating. This localized heating creates high pressure within the plant cells, leading to cell wall rupture and the enhanced release of intracellular contents, such as saponins, into the solvent. researchgate.nethuji.ac.il The efficiency of MAE has been demonstrated for the extraction of saponins from various plant sources, including chickpea and mahogany seeds. researchgate.nethuji.ac.il The process can be optimized by adjusting parameters like microwave power, irradiation time, and the solvent-to-sample ratio to maximize the yield of specific saponins while preserving their structural integrity, which is particularly important for heat-sensitive moieties. huji.ac.ilresearchgate.net

Table 2: Comparative MAE Conditions for Saponin Extraction

| Parameter | Phyllanthus amarus researchgate.net | Gymnema sylvestre nih.gov | Swietenia mahogany researchgate.net |

| Solvent | 100% Methanol | 85% v/v Methanol | 96% Ethanol |

| Extraction Time | 50 min | 6 min | 180 seconds (3 min) |

| Solvent/Sample Ratio | 50 mL/g | 25:1 (mL/g) | 15:1 (v/w) |

| Microwave Power | 100% (unspecified wattage) | 40% (of 700W) | Not specified |

| Resulting Yield | 229.5 mg EE/g | 4.3% w/w gymnemagenin | 41.46% crude extract yield |

Aqueous alcoholic extraction by fermentation is a traditional method, notably used in systems like Ayurveda, for preparing medicinal extracts. slideshare.nettnau.ac.in This technique involves soaking the crude plant material (either as a powder or a decoction) for a specific period, during which natural fermentation occurs. tnau.ac.inscribd.com

The fermentation process generates alcohol (ethanol) in situ. This endogenously produced alcohol serves a dual purpose: it acts as a solvent to facilitate the extraction of active chemical constituents from the plant matrix and also functions as a preservative, preventing microbial spoilage of the extract. slideshare.nettnau.ac.in This method leverages the combined properties of water and alcohol for effective extraction. wisdomlib.org While it is a slower process compared to modern techniques, it is valued in traditional practices for producing specific types of herbal preparations. scribd.com

Following initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. Chromatographic methods are essential for the separation and purification of the target saponin, this compound, from this mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used for the qualitative analysis of saponin-containing extracts. google.comwikipedia.org It is instrumental for monitoring the progress of an extraction or purification process, identifying the presence of saponins in a mixture, and helping to determine the purity of an isolated compound. wikipedia.orguobaghdad.edu.iq

In TLC, a sample of the extract is spotted onto a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase (most commonly silica (B1680970) gel for saponin analysis). wikipedia.orgresearchgate.net The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase), which moves up the plate via capillary action. wikipedia.org Components of the extract separate based on their differing affinities for the stationary and mobile phases. wikipedia.org

Since most saponins lack a chromophore, they are not visible under UV light unless a fluorescent indicator is incorporated into the silica plate. nih.govresearchgate.net Therefore, visualization is typically achieved by spraying the plate with a chemical reagent followed by heating. Common reagents for saponin detection include a 10% sulfuric acid solution or the Liebermann-Burchard reagent, which produce colored spots indicating the presence of saponins. researchgate.netresearchgate.net

Table 3: Representative TLC Solvent Systems for Saponin Separation

| Mobile Phase Composition | Ratio | Application Notes |

| Chloroform : Methanol : Water | 65:35:10 | A standard system for normal-phase TLC of total saponins. researchgate.net |

| n-Butanol : Water : Acetic Acid | 84:14:17 | An alternative solvent system for separating saponin fractions. researchgate.net |

| Methanol : Water | 4:1 | Used for reverse-phase TLC, where the stationary phase is non-polar. researchgate.net |

Chromatographic Separation Methods

Column Chromatography (CC)

Column chromatography (CC) is a fundamental and widely used technique for the initial fractionation of crude plant extracts containing Wistariasaponins. researchgate.netsemanticscholar.org This method separates compounds based on their differential adsorption to a stationary phase packed into a column and their solubility in a mobile phase that is passed through the column. semanticscholar.org For saponin isolation, silica gel is a commonly employed stationary phase. nih.govnih.gov The process involves dissolving the crude extract and applying it to the top of the column, followed by elution with a solvent system of gradually increasing polarity. nih.gov Fractions are collected sequentially and often analyzed by Thin Layer Chromatography (TLC) to identify those containing saponins. researchgate.netnih.gov While effective for gross separation, CC is often the first step in a multi-stage purification process, as it may not provide pure individual saponins. researchgate.net

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure (typically 50–200 psi) to accelerate the flow of the mobile phase through the column. chromatographyonline.com This technique is significantly faster than traditional gravity-fed column chromatography. chromatographyonline.commicrobiozindia.com It is particularly useful for the purification of reaction products and the isolation of natural products. microbiozindia.com In the context of this compound studies, flash chromatography can be employed after initial fractionation to further purify the saponin-rich fractions. mdpi.comnih.gov The use of pre-packed silica gel cartridges can enhance reproducibility and further reduce separation times. chromatographyonline.com Automated flash chromatography systems, which include components like gradient pumps, UV detectors, and fraction collectors, offer improved efficiency and are widely used in modern natural product chemistry. chromatographyonline.combiotage.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of Wistariasaponins. researchgate.netgoogle.com HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures of structurally similar saponins. nih.gov Reversed-phase HPLC, using columns such as C18, is the most common mode for saponin analysis. nih.govscielo.br The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of acids like acetic acid or trifluoroacetic acid to improve peak shape. nih.govrsc.org

Due to the lack of a strong chromophore in many saponins, detection can be challenging with standard UV detectors, often requiring monitoring at low wavelengths (around 200-210 nm). researchgate.netnih.gov To overcome this limitation, detectors such as Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS) are frequently coupled with HPLC for more universal and sensitive detection of saponins. nih.gov HPLC-MS, in particular, is a powerful hyphenated technique that provides both separation and structural information simultaneously. nih.gov

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) operates at pressures between low-pressure and high-pressure liquid chromatography (5-20 bars). scienceasia.orgcabidigitallibrary.org It is well-suited for the large-scale, preparative separation of semi-purified plant extracts. scienceasia.org MPLC can be seen as a complementary technique to flash chromatography, often used for further purification of fractions obtained from flash chromatography. scienceasia.org While its resolution may not be as high as HPLC, MPLC allows for the processing of larger sample quantities (up to several grams) in a single run. scienceasia.orgcabidigitallibrary.org The use of gradient elution is crucial for successful separations in MPLC. scienceasia.org In the study of Wistariasaponins, MPLC can be a valuable intermediate step to enrich the concentration of target saponins before final purification by HPLC. mdpi.comnih.govmdpi.com

Fractional Precipitation and Solubility Approaches

Fractional precipitation is a technique used for the bulk separation of compounds based on their differential solubility. sigmaaldrich.com This method can be employed in the early stages of purification to remove gross impurities from a crude extract. sigmaaldrich.com The principle involves changing the solvent composition or adding a precipitating agent to selectively cause certain compounds to precipitate out of the solution while others remain dissolved. sigmaaldrich.comlibretexts.org For saponins, this can involve solvent-solvent partitioning, for example, between n-butanol and water, where saponins tend to concentrate in the butanol layer. researchgate.net Further precipitation can be induced by adding a solvent like diethyl ether or acetone (B3395972) to the saponin-rich extract. researchgate.net The solubility of salts can be influenced by factors such as the common ion effect and temperature, which can be manipulated to achieve separation. youtube.comlibretexts.org The decision of whether a precipitate will form is governed by the comparison of the reaction quotient (Q) to the solubility product constant (Ksp). libretexts.org

Structural Elucidation Techniques for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including complex natural products like Wistariasaponins. weebly.comrsc.org NMR provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For saponins, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. mdpi.com

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. hmdb.canp-mrd.org In the context of Wistariasaponins, ¹H NMR helps to identify the signals of anomeric protons of the sugar units, protons of the aglycone, and any acyl groups present. mdpi.commdpi.com

¹³C NMR (Carbon NMR) provides information about the number and types of carbon atoms in a molecule. libretexts.orghmdb.ca The chemical shifts in a ¹³C NMR spectrum can indicate the presence of different functional groups, such as carbonyls, alkenes, and carbons bearing oxygen atoms. libretexts.orgoregonstate.edu For Wistariasaponins, the ¹³C NMR spectrum reveals the carbon signals of the aglycone and the sugar moieties. mdpi.comresearchgate.net The chemical shifts of anomeric carbons are particularly diagnostic for identifying the types of sugars and their linkages.

Interactive Data Table: Representative NMR Data for Saponin Moieties

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 4.3 - 5.6 | Anomeric protons of sugar units |

| ¹H | 0.7 - 2.5 | Protons of the triterpenoid (B12794562) aglycone |

| ¹³C | 95 - 110 | Anomeric carbons of sugar units |

| ¹³C | 170 - 180 | Carbonyl carbons (e.g., in uronic acid) |

| ¹³C | 120 - 145 | Olefinic carbons (C-12, C-13) of the aglycone |

Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete structure of Wistariasaponins. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This information allows for the complete assignment of all proton and carbon signals and the determination of the sequence and linkage points of the sugar chains to the aglycone. mdpi.comresearchgate.net

One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural analysis of this compound. scilit.com

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environments, and their spin-spin coupling interactions with neighboring protons. For saponins, the anomeric protons of the sugar units typically appear in a distinct downfield region of the spectrum. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. mdpi.com The chemical shifts of the carbon atoms in the aglycone and sugar portions are indicative of their functional groups and connectivity. researchgate.netmdpi.com For instance, the chemical shifts of C-3 and C-28 can indicate whether the saponin is monodesmosidic or bidesmosidic. researchgate.net

A representative table of ¹H and ¹³C NMR data for a saponin is provided below. The specific shifts for this compound would require experimental determination.

| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |

| 1 | 38.7 | 0.95 (m), 1.65 (m) |

| 2 | 26.5 | 1.90 (m), 1.98 (m) |

| 3 | 89.1 | 3.25 (dd, J=11.5, 4.5 Hz) |

| ... | ... | ... |

| Glc-1' | 107.0 | 4.52 (d, J=7.8 Hz) |

This table is illustrative and does not represent actual data for this compound.

Two-Dimensional (2D) NMR (e.g., COSY, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei. scilit.comresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing out the spin systems within the aglycone and each sugar residue. nih.govcore.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.ilnanalysis.com This provides critical information about the stereochemistry and the three-dimensional conformation of the molecule, including the linkages between the sugar units and their attachment points to the aglycone. huji.ac.ilnanalysis.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of saponins like this compound. pan.olsztyn.plresearchgate.net It is highly sensitive and provides valuable information on the aglycone and the sequence of sugar units. pan.olsztyn.plresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four decimal places or more. utexas.edulibretexts.org This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. libretexts.orgmsu.edu

Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to fragment a selected precursor ion and analyze the resulting product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information. nationalmaglab.org For saponins, fragmentation typically involves the sequential loss of sugar residues, allowing for the determination of the sugar sequence and the mass of the aglycone. nih.gov The fragmentation patterns can also offer insights into the structure of the aglycone itself. nih.gov

Illustrative Fragmentation Data from Tandem MS:

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Interpretation |

| 925.48 | 779.42, 617.37, 455.32 | 146, 162, 162 | Sequential loss of deoxyhexose and two hexose (B10828440) units |

| 779.42 | 617.37, 455.32 | 162, 162 | Sequential loss of two hexose units |

| 617.37 | 455.32 | 162 | Loss of one hexose unit |

This table is illustrative and does not represent actual data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of large and thermally labile molecules like saponins. wikipedia.orglibretexts.org ESI-MS is particularly useful because it minimizes fragmentation during the ionization process, ensuring that the molecular ion (or a pseudomolecular ion) is readily observed. wikipedia.org This allows for accurate molecular weight determination. researchgate.netnih.gov ESI can be operated in both positive and negative ion modes, with the negative ion mode often being preferred for saponin analysis as it produces [M-H]⁻ ions and clear fragmentation patterns corresponding to sugar losses. nih.govmdpi.com

X-ray Crystallography for Absolute Stereochemistry

Determining the absolute stereochemistry of a chiral molecule like this compound is crucial for understanding its biological activity. X-ray crystallography stands as a powerful and definitive method for the three-dimensional structural analysis of crystalline compounds. nih.gov This technique allows for the unambiguous determination of the relative configuration of all stereogenic centers within the molecule. nih.gov

The determination of the absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering. mit.edu This effect, which is an inelastic interaction between X-ray photons and the electrons of the atoms in a crystal, leads to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l). mit.eduresearchgate.net The strength of this anomalous signal is dependent on the wavelength of the X-rays and the atomic weight of the elements present, being more pronounced for heavier atoms. mit.edu

Historically, the presence of atoms heavier than oxygen, such as sulfur or halogens, was considered necessary for a confident determination of the absolute configuration. mit.edu However, advancements in technology, including improved detectors and X-ray sources, coupled with new analytical methods like the Flack parameter and the Hooft-Spek approach, have made it possible to determine the absolute configuration of molecules containing only lighter atoms like oxygen, provided that high-quality single crystals are available. mit.edunih.gov This is particularly significant for many natural products, including saponins, which often lack heavier atoms. mit.edu The ability to obtain a high-quality single crystal of the analyte is a primary prerequisite for this method, which can sometimes be a challenge. researchgate.net

Computational and Quantum Chemical Modeling in Structure Elucidation

In conjunction with experimental techniques, computational and quantum chemical modeling plays a vital role in the structural elucidation of complex molecules. uni-bayreuth.de These methods are essential for understanding molecular properties and interpreting spectroscopic data. anu.edu.au By solving the Schrödinger equation, quantum mechanical methods can elucidate fundamental electronic structures, energies, and other properties critical for understanding chemical systems. researchgate.net

For large molecular systems where traditional quantum chemistry methods can be computationally intensive, machine learning models trained on extensive quantum mechanical calculation datasets can predict chemical properties with high accuracy and efficiency. uni-bonn.destanford.edu This integration of machine learning with quantum chemistry is pushing the boundaries of molecular discovery. uni-bonn.de

Computational approaches are particularly valuable in the following areas:

Structure Refinement: Molecular modeling helps in creating and refining meaningful structural models, especially for semi-crystalline or partially ordered materials that are difficult to analyze by standard methods alone. uni-bayreuth.de

Spectra Simulation: Computational tools can simulate various types of spectra, such as NMR, which can then be compared with experimental data to validate or propose a structure. uni-bonn.de

Conformational Analysis: Algorithms can automatically explore the potential energy surface of a molecule to identify low-energy conformers, providing a more complete picture of the molecule's three-dimensional structure. uni-bonn.de

The synergy between experimental data from techniques like NMR and X-ray diffraction and the predictive power of computational chemistry provides a robust framework for accurate structure elucidation. uni-bayreuth.deanu.edu.au

Advanced Analytical Methods for Detection and Quantification of this compound

The detection and quantification of this compound in various matrices, such as plant extracts, require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with advanced detectors, are the cornerstones of modern saponin analysis.

High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors

HPLC is a powerful technique for separating components within a complex mixture. measurlabs.com However, many saponins, including potentially this compound, lack a strong chromophore, making their detection by standard UV-Vis detectors challenging. researchgate.net To overcome this, HPLC is often coupled with more advanced detection systems.

A Diode Array Detector (DAD) offers an advantage over a standard UV detector by simultaneously measuring absorbance across a wide range of wavelengths. measurlabs.com This capability allows for the selection of the optimal detection wavelength for each compound in a mixture, enhancing sensitivity and selectivity. phcog.com For a mixture of compounds, the DAD can identify the maximum absorption wavelength for each analyte, allowing for their simultaneous determination. phcog.com The development of an HPLC-DAD method involves optimizing various parameters, including the mobile phase composition, flow rate, and column temperature, to achieve the best separation. phcog.compjoes.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including saponins. saiflucknow.orgwikipedia.org LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing molecular weight information for the separated components. saiflucknow.orgwikipedia.org

For even greater structural information, tandem mass spectrometry (LC-MS/MS) is employed. saiflucknow.org In LC-MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a characteristic pattern of product ions. creative-proteomics.com This fragmentation pattern provides valuable structural information, aiding in the identification and confirmation of the compound's identity. saiflucknow.orgcreative-proteomics.com The negative ion mode in ESI-MS/MS is often well-suited for the analysis of triterpene saponins, allowing for the characterization of both the aglycone and the sugar residues through typical fragmentation patterns. nih.gov

Table 1: Comparison of HPLC Detection Methods for Saponin Analysis

| Feature | HPLC-DAD | HPLC-MS | HPLC-MS/MS |

|---|---|---|---|

| Principle | Measures absorbance of light over a range of UV-Vis wavelengths. measurlabs.com | Separates compounds by HPLC and detects them based on their mass-to-charge ratio. wikipedia.org | Separates by HPLC, selects a specific ion, fragments it, and analyzes the resulting fragments. creative-proteomics.com |

| Information Provided | UV-Vis spectrum, retention time. phcog.com | Molecular weight, retention time. saiflucknow.org | Molecular weight, fragmentation pattern, retention time for structural confirmation. saiflucknow.orgcreative-proteomics.com |

| Selectivity | Good, based on chromatographic separation and UV-Vis spectrum. | High, based on mass-to-charge ratio. saiflucknow.org | Very high, based on specific precursor-to-product ion transitions. creative-proteomics.com |

| Application | Quantification of known compounds with chromophores, purity assessment. measurlabs.com | Identification and quantification of known and unknown compounds. saiflucknow.org | Structural elucidation, analysis of complex mixtures, trace-level quantification. creative-proteomics.comnih.gov |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. scispace.com For non-volatile compounds like saponins, a derivatization step is necessary to make them amenable to GC analysis. researchgate.net This typically involves converting the saponins or their hydrolyzed components (sapogenins) into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.netscielo.org.bo

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. scielo.org.bo The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for identification by comparing the fragmentation patterns with spectral libraries. cabidigitallibrary.org GC-MS has been successfully used for the identification and quantification of sapogenins obtained from the acid hydrolysis of saponin extracts. scielo.org.boresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bijvoet pairs |

Method Validation Parameters

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. iastate.eduresearchgate.net For the quantitative analysis of this compound, typically using a technique like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), several key parameters must be meticulously evaluated. e-nps.or.krresearchgate.net

Limit of Detection (LOD) Estimation

The Limit of Detection (LOD) represents the lowest concentration of an analyte—in this case, this compound—that can be reliably detected, though not necessarily quantified, by an analytical instrument under specified conditions. e-nps.or.krgsconlinepress.com It is a crucial parameter for determining the sensitivity of a method. mdpi.com

Several approaches can be used for LOD estimation:

Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of this compound to establish the minimum level at which the analyte can be qualitatively detected. gsconlinepress.com

Signal-to-Noise (S/N) Ratio: This is a common approach for instrumental methods like HPLC that exhibit baseline noise. gsconlinepress.com The LOD is typically established at a signal-to-noise ratio of 3:1. zamann-pharma.com The S/N ratio is determined by comparing the signal height from a sample with a low concentration of this compound to the background noise of the baseline. e-nps.or.kr

Standard Deviation of the Response and the Slope: The LOD can be calculated using the standard deviation of the response (σ) and the slope (S) of a calibration curve constructed from samples of known this compound concentration. sepscience.com The formula recommended by the International Council for Harmonisation (ICH) is: LOD = 3.3 * (σ / S) gsconlinepress.comsepscience.com Here, σ can be the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. gsconlinepress.com

For any chosen method, it is essential to confirm the estimated LOD by analyzing a sufficient number of samples prepared at or near the determined concentration to demonstrate that detection is reliable. sepscience.com

Illustrative Data for LOD Estimation The following table presents hypothetical LOD values for a this compound analysis, based on typical values found for other flavonoids and saponins analyzed by HPLC-DAD. e-nps.or.krmdpi.com

| Parameter | Method | Result (Hypothetical) |

|---|---|---|

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.015 μg/mL |

| Limit of Detection (LOD) | Based on Calibration Curve (3.3 * σ/S) | 0.018 μg/mL |

Limit of Quantification (LOQ) Estimation

The Limit of Quantification (LOQ) is the lowest concentration of this compound in a sample that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions. e-nps.or.kr It is a critical parameter for quantitative tests involving low levels of impurities or analytes. celignis.com

Similar to the LOD, the LOQ can be estimated using several methods:

Signal-to-Noise (S/N) Ratio: For instrumental methods, the LOQ is most commonly determined at a signal-to-noise ratio of 10:1. zamann-pharma.com

Standard Deviation of the Response and the Slope: Using the calibration curve, the LOQ is calculated based on the standard deviation of the response (σ) and the slope (S). The ICH-recommended formula is: LOQ = 10 * (σ / S) gsconlinepress.comsepscience.com

The determined LOQ must be validated by analyzing samples at this concentration to prove that the method provides results with the required accuracy and precision. sepscience.com The LOQ is often the lowest concentration on the calibration curve. mdpi.com

Illustrative Data for LOQ Estimation The following table presents hypothetical LOQ values for a this compound analysis, based on typical values for similar compounds. e-nps.or.krmdpi.com

| Parameter | Method | Result (Hypothetical) |

|---|---|---|

| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.050 μg/mL |

| Limit of Quantification (LOQ) | Based on Calibration Curve (10 * σ/S) | 0.061 μg/mL |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often expressed as percent recovery, which is determined by analyzing samples with a known concentration of this compound (e.g., a spiked matrix). zamann-pharma.comresearchgate.net The accuracy should be assessed across the specified range of the procedure. gsconlinepress.com

Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gsconlinepress.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netmdpi.com Precision is considered at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. gsconlinepress.com

Intermediate Precision (Inter-day precision): Expresses variations within the same laboratory, but on different days, with different analysts, or on different equipment. gsconlinepress.com

Illustrative Data for Accuracy and Precision The following table shows hypothetical accuracy and precision data for the quantification of this compound, based on typical acceptance criteria for HPLC methods. e-nps.or.krmdpi.com

| QC Level (μg/mL) | Statistic | Intra-day (n=6) | Inter-day (n=6) |

|---|---|---|---|

| Low (0.5) | Accuracy (% Recovery) | 101.5% | 103.2% |

| Precision (% RSD) | 1.85% | 2.15% | |

| Medium (5.0) | Accuracy (% Recovery) | 99.7% | 98.9% |

| Precision (% RSD) | 1.10% | 1.45% | |

| High (50.0) | Accuracy (% Recovery) | 99.2% | 100.5% |

| Precision (% RSD) | 0.85% | 1.20% |

Sample Preparation Techniques for Complex Matrices

Extracting this compound from its natural source (e.g., plant tissues) requires effective sample preparation to remove interfering substances that could compromise the final analysis. organomation.comthermofisher.com The choice of technique depends on the physicochemical properties of this compound and the complexity of the sample matrix. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique that partitions compounds between two immiscible liquid phases, typically an aqueous solution and an organic solvent. celignis.com This method is used to isolate analytes based on their differential solubilities. nih.gov For saponins, which are glycosides, LLE can be used to separate them from highly lipophilic or polar impurities. medcraveonline.com

The process generally involves:

Dissolving the crude plant extract containing this compound in an aqueous phase.

Adding an immiscible organic solvent (e.g., n-butanol, ethyl acetate). medcraveonline.com

Vigorously mixing the two phases to facilitate the transfer of this compound into the solvent in which it is more soluble.

Allowing the phases to separate, after which the phase containing the target analyte is collected for further analysis. celignis.com

The choice of solvent is critical and depends on the polarity of the specific this compound structure. celignis.com While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. orochem.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the analyte or the impurities. sigmaaldrich.comaffinisep.com SPE is often preferred over LLE as it offers greater selectivity, reduced solvent consumption, and the potential for automation. mdpi.com

A typical SPE procedure for isolating this compound would involve four steps:

Conditioning: The SPE cartridge, often packed with a sorbent like C18 (reversed-phase), is activated with a solvent (e.g., methanol) and then equilibrated with a liquid similar to the sample matrix (e.g., water). affinisep.commdpi.com

Loading: The sample extract containing this compound is passed through the cartridge. Due to its affinity for the sorbent, this compound is retained on the solid phase.

Washing: A weak solvent is passed through the cartridge to wash away interfering compounds that have a lower affinity for the sorbent.

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified this compound from the cartridge for collection and analysis. affinisep.com

SPE is highly versatile, with a wide range of available sorbents (e.g., reversed-phase, normal-phase, ion-exchange) that can be selected to optimize the purification of this compound. sigmaaldrich.com

Pharmacological and Biological Activities of Wistariasaponin Preclinical Research Focus

Cellular and Molecular Mechanisms of Action of Wistariasaponin

Detailed preclinical data focusing specifically on the cellular and molecular activities of this compound is not available in the reviewed scientific literature. The subsequent sections outline the areas where specific research is currently lacking.

Apoptosis Induction Pathways

There is no specific information available from preclinical studies detailing how this compound induces apoptosis.

Cell Cycle Regulation

Specific studies on how this compound may affect cell cycle progression are not present in the available literature. It is unknown if this compound can cause cell cycle arrest at specific checkpoints, such as the G2/M phase, a mechanism reported for other saponins (B1172615) and natural compounds. frontiersin.orgmdpi.comresearchgate.netnih.gov

Signal Transduction Pathway Modulation

There is a lack of specific research into how this compound modulates key signal transduction pathways. Preclinical data does not specify its effects on pathways such as:

PI3K/Akt: A critical pathway in cell survival and proliferation. scientificarchives.comjmb.or.krmdpi.comnih.gov

MAPK: A key pathway involved in cellular responses to various stimuli. mdpi.comassaygenie.comfrontiersin.org

Due to the absence of specific experimental data on this compound for the outlined topics, data tables summarizing research findings cannot be generated.

The current body of scientific literature does not provide the specific, detailed preclinical data required to fully profile the pharmacological and biological activities of this compound according to the requested outline. While the compound has been isolated and identified, its mechanistic actions related to apoptosis, cell cycle, and signal transduction remain largely uninvestigated. Further focused research is necessary to elucidate these specific cellular and molecular effects.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. vistagen.com Dysregulation of this pathway is a common feature in various pathologies, including cancer, making it a significant target for therapeutic development. ontosight.aifrontiersin.org Preclinical and clinical studies have explored numerous inhibitors targeting key components of this pathway, such as PI3K, Akt, or mTOR. nih.govglycoscience.ru

Currently, there is a lack of specific preclinical research detailing the direct effects of this compound on the components of the PI3K/Akt/mTOR signaling pathway.

Table 1: Research Findings on this compound and the PI3K/Akt/mTOR Pathway

| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| PI3K | No data available | N/A | N/A |

| Akt | No data available | N/A | N/A |

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. mdpi.com The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.com Aberrant activation of these pathways is frequently implicated in human cancers and inflammatory diseases. mdpi.comnih.gov

Detailed preclinical studies that specifically investigate the modulatory role of this compound on the various MAPK signaling pathways have not been identified in the reviewed literature. While other saponins have been shown to influence MAPK signaling, direct evidence for this compound is not yet established. nih.gov

Table 2: Research Findings on this compound and MAPK Pathways

| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| ERK | No data available | N/A | N/A |

| JNK | No data available | N/A | N/A |

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. nih.gov It controls the transcription of numerous genes involved in cell survival, inflammation, and immunity, including pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cyclooxygenase-2 (COX-2), which is involved in prostaglandin (B15479496) E2 synthesis. nih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate its target genes. nih.gov

Preclinical research has shown that this compound D possesses anti-inflammatory properties. Specifically, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 in macrophage cell models stimulated by lipopolysaccharide. ontosight.ai These anti-inflammatory effects suggest a potential interaction with the NF-κB pathway, which is a key regulator of these inflammatory mediators. However, direct evidence from preclinical studies explicitly detailing the mechanism by which this compound modulates NF-κB activation, IκB degradation, or p65 nuclear translocation is not available in the reviewed literature.

Table 3: Research Findings on this compound and the NF-κB Pathway

| Pathway Component/Downstream Mediator | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | Lipopolysaccharide-stimulated macrophages | Reduced inflammatory mediator production. ontosight.ai |

Wnt-β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and cell fate. haldatx.com The central component of this pathway is β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. haldatx.com Wnt ligand binding to its receptors disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate target gene transcription. haldatx.com Dysregulation of this pathway is strongly linked to various cancers. frontiersin.org

Table 4: Research Findings on this compound and the Wnt-β-catenin Pathway

| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| Wnt Ligands/Receptors | No data available | N/A | N/A |

| β-catenin | No data available | N/A | N/A |

JAK-STAT3 Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Ligand binding to a receptor induces JAK activation, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, moves to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation. Persistent activation of the JAK/STAT3 pathway is a hallmark of many cancers and inflammatory diseases. mdpi.com

Preclinical research specifically investigating the interaction of this compound with the JAK-STAT3 signaling pathway has not been identified in the reviewed literature.

Table 5: Research Findings on this compound and the JAK-STAT3 Pathway

| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| JAK (Janus Kinase) | No data available | N/A | N/A |

Toll-like Receptor (TLR) Pathways

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize molecules derived from pathogens (PAMPs) or damaged host cells (DAMPs). TLR activation initiates signaling cascades, primarily through adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), which orchestrate inflammatory and anti-viral responses.

While some saponins have been shown to modulate TLR signaling, the specific effects of this compound on TLR activation or its downstream signaling components have not been detailed in the available preclinical research literature. nih.gov

Table 6: Research Findings on this compound and Toll-like Receptor (TLR) Pathways

| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| TLRs (e.g., TLR4) | No data available | N/A | N/A |

| MyD88 | No data available | N/A | N/A |

PERK Pathway

The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is one of the three main branches of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. Chronic activation of the PERK pathway can, however, lead to apoptosis.

There is no available data from preclinical studies that describes a direct modulatory effect of this compound on the PERK pathway or other branches of the Unfolded Protein Response.

Table 7: Research Findings on this compound and the PERK Pathway

| Pathway Component | Effect of this compound | Experimental Model | Observed Outcome |

|---|---|---|---|

| PERK | No data available | N/A | N/A |

| p-eIF2α | No data available | N/A | N/A |

Immunomodulatory Effects

This compound, a triterpenoid (B12794562) saponin (B1150181), has demonstrated notable immunomodulatory activities in preclinical studies. These effects are primarily centered on the activation of key immune cells and the regulation of cytokine release, suggesting its potential to influence both innate and adaptive immune responses.

Immune Cell Activation (e.g., Dendritic Cells)

Preclinical research indicates that saponins, as a class of compounds, can significantly influence the activity of various immune cells. mdpi.com They have been shown to enhance the phagocytic capabilities of macrophages and the cytotoxic function of natural killer (NK) cells. mdpi.com A crucial aspect of their immunomodulatory role is their ability to promote the maturation of dendritic cells (DCs). mdpi.comnih.gov Mature DCs are critical for initiating adaptive immune responses through their enhanced antigen-presenting capacity. mdpi.com

Saponin-based adjuvants (SBAs) have been observed to induce a high level of antigen cross-presentation by dendritic cells, which is a critical step for the activation of CD8+ T cells. nih.gov This process is dependent on the activation of the PKR-like Endoplasmic Reticulum kinase (PERK) pathway. nih.gov Specifically, the MHCIIloCD11bhi DC subset has been identified as being particularly responsive to the cross-presentation induced by SBAs. nih.gov The activation of DCs by saponins can also lead to an upregulation of Major Histocompatibility Complex (MHC) class II molecules, which are essential for presenting antigens to T helper cells. mdpi.commdpi.com

Table 1: Effects of Saponins on Immune Cell Activation

| Cell Type | Observed Effect | Mechanism/Pathway |

|---|---|---|

| Dendritic Cells (DCs) | Enhanced maturation and antigen presentation. mdpi.comnih.gov | Upregulation of MHC Class II and CD86. mdpi.com Activation of the PERK pathway. nih.gov |

| Macrophages | Increased phagocytic activity. mdpi.com | - |

| Natural Killer (NK) Cells | Enhanced cytotoxicity. mdpi.com | - |

| T Lymphocytes | Activation of Th1, Th2, and CTL subsets. mdpi.com | - |

| B Lymphocytes | Differentiation into plasma cells and antibody production. mdpi.com | - |

Cytokine Release Regulation

The immunomodulatory properties of saponins also extend to the regulation of cytokine and chemokine release. mdpi.com Cytokines are signaling molecules that play a pivotal role in orchestrating immune responses. Saponins can stimulate the release of various cytokines, which in turn helps to recruit immune cells and facilitate the proliferation and differentiation of T lymphocytes. mdpi.com

For instance, some saponins, when used in conjunction with lipopolysaccharide (LPS), have been shown to significantly increase the secretion of IL-12 by dendritic cells, a key indicator of their maturation. mdpi.com However, it is important to note that the cytokine response can be complex. In some contexts, saponins have been associated with minimal release of certain inflammatory cytokines like IL-6, which could be advantageous in avoiding excessive inflammation, such as that seen in cytokine release syndrome (CRS). firstwordpharma.com The regulation of cytokine release by saponins appears to be mediated through various signaling pathways, including Toll-like receptors (TLRs) and NF-κB/mitogen-activated protein kinase (MAPK). mdpi.com

Table 2: Saponin-Mediated Cytokine Regulation in Preclinical Models

| Cytokine | Effect | Cellular Source (if specified) |

|---|---|---|

| IL-12 | Increased secretion. mdpi.com | Dendritic Cells. mdpi.com |

| IL-6 | Minimal release in some contexts. firstwordpharma.com | - |

| TNF-α | Reduced levels in some models of inflammation. explorationpub.com | Cortex and hippocampus. explorationpub.com |

| IL-1β | Reduced levels in some models of inflammation. explorationpub.com | Cortex and hippocampus. explorationpub.com |

Anti-Angiogenesis Mechanisms

Preclinical studies have highlighted the anti-angiogenic potential of saponins, including their ability to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.govfrontiersin.org The primary mechanisms underlying these effects involve the inhibition of key pro-angiogenic factors and their signaling pathways.

A major target of saponins is the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govcentrescientifique.mc Saponins have been shown to inhibit the expression of the VEGF gene and the hypoxia-inducible factor 1-α (HIF-1α), which is a key regulator of VEGF expression, particularly in the hypoxic tumor microenvironment. nih.govfrontiersin.org By downregulating these factors, saponins can effectively suppress the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis.

Furthermore, saponins can interfere with inflammatory signaling pathways that contribute to angiogenesis, such as those involving pro-inflammatory cytokines, mitogen-activated protein kinases (MAPKs), and phosphoinositide 3-kinases/protein kinase B (PI3K/Akt). nih.gov

Table 3: Anti-Angiogenic Mechanisms of Saponins

| Mechanism | Key Molecular Targets |

|---|---|

| Inhibition of Pro-angiogenic Factor Expression | VEGF, HIF-1α. nih.gov |